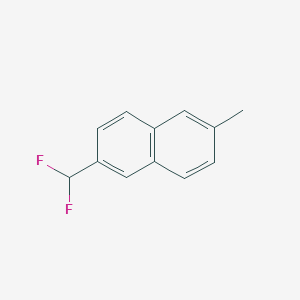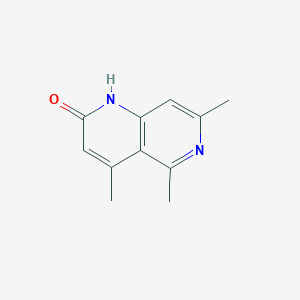
4,5,7-Trimethyl-1,6-naphthyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trimethyl-1,6-naphthyridin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with three methyl groups attached at positions 4, 5, and 7, and a hydroxyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde and a β-ketoester under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or Bronsted acids to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. Solvent-free reactions and the use of green chemistry principles are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-Trimethyl-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine ketones, and naphthyridine amines, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
4,5,7-Trimethyl-1,6-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, it is explored for the development of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2,7-Dimethyl-1,6-naphthyridine: A closely related compound with two methyl groups instead of three.
4,6-Dimethyl-1,5-naphthyridine: Another variant with different methyl group positions.
Uniqueness
4,5,7-Trimethyl-1,6-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a hydroxyl group enhances its reactivity and potential for diverse applications compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4,5,7-trimethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-6-4-10(14)13-9-5-7(2)12-8(3)11(6)9/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
VFLKNOCPISSLES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C(=NC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


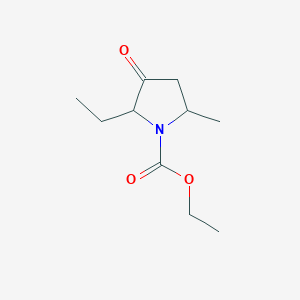
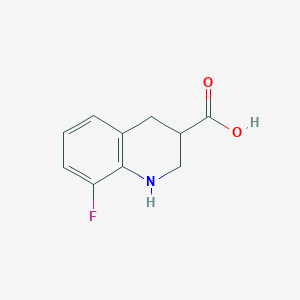

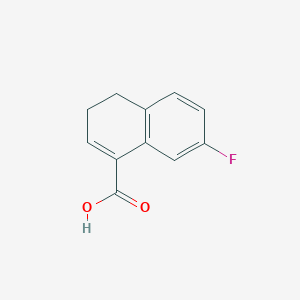
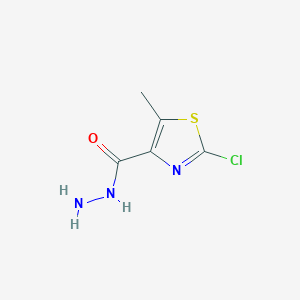

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
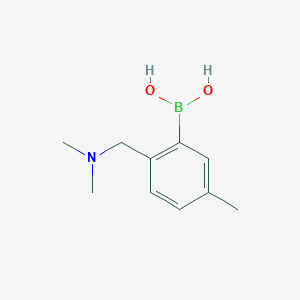
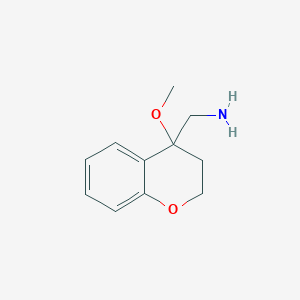
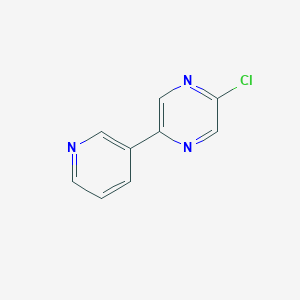
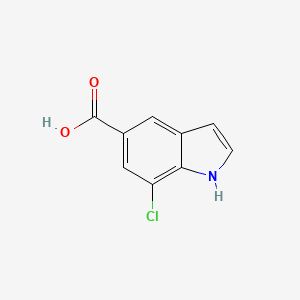
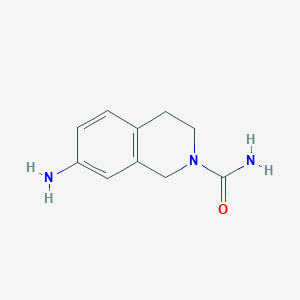
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
